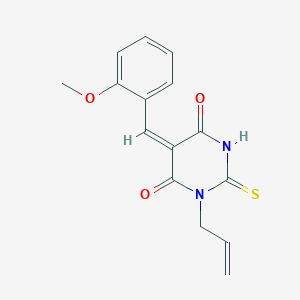![molecular formula C18H28N2O3 B4763842 N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide
Overview
Description
N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as DAPTA, is a small molecule that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of natural peptides. In
Scientific Research Applications
DAPTA has been studied extensively for its potential therapeutic applications, particularly in the treatment of HIV/AIDS. DAPTA is a potent inhibitor of the HIV-1 virus, and it has been shown to block viral entry into host cells by binding to the viral envelope protein gp120. In addition to its anti-HIV activity, DAPTA has also been studied for its potential as an anti-cancer agent, as well as its ability to modulate immune responses.
Mechanism of Action
The mechanism of action of DAPTA is primarily based on its ability to bind to the viral envelope protein gp120. This binding prevents the virus from entering host cells, effectively blocking the infection process. DAPTA has also been shown to modulate immune responses by binding to chemokine receptors on immune cells, which can result in the inhibition of inflammation and the promotion of immune cell migration.
Biochemical and Physiological Effects:
DAPTA has been shown to have a number of biochemical and physiological effects, including the inhibition of viral entry into host cells, the modulation of immune responses, and the promotion of immune cell migration. In addition, DAPTA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DAPTA is its potent anti-HIV activity, which makes it a promising candidate for the development of new HIV/AIDS therapies. In addition, DAPTA is relatively easy to synthesize and purify, which makes it an attractive target for research. However, one of the limitations of DAPTA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on DAPTA. One area of interest is the development of new HIV/AIDS therapies based on DAPTA and other peptidomimetics. Another area of interest is the exploration of DAPTA's potential as an anti-cancer agent, particularly in the treatment of solid tumors. Finally, there is potential for the development of new peptidomimetics based on DAPTA, which could have a variety of therapeutic applications beyond HIV/AIDS and cancer.
properties
IUPAC Name |
(E)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-20(6-2)13-7-12-19-18(21)11-9-15-8-10-16(22-3)17(14-15)23-4/h8-11,14H,5-7,12-13H2,1-4H3,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHQBOCXCSDAKD-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4763776.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4763784.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4763799.png)
![1-{[2-(allyloxy)-5-bromophenyl]carbonothioyl}piperidine](/img/structure/B4763806.png)

![N-(4-chloro-2-methylphenyl)-2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4763816.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4763823.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4763824.png)
![4-chloro-N,N-diethyl-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4763839.png)
![1-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4763843.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4763851.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4763855.png)
![5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4763859.png)